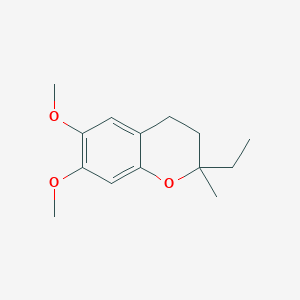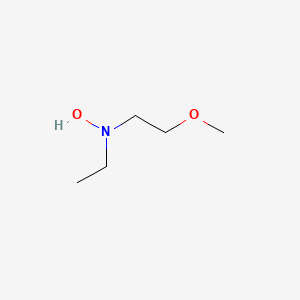![molecular formula C11H24O2 B14310123 2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane CAS No. 111843-49-3](/img/structure/B14310123.png)
2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane is an organic compound with a unique structure that features two isopropyl groups attached to a central carbon atom, which is also bonded to two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane typically involves the reaction of 2,2-dimethylpropane-1,3-diol with isopropyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the isopropyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of specific products through enzyme-catalyzed reactions. Additionally, its unique structure allows it to participate in various chemical reactions, making it a versatile compound in both research and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(propan-2-ol): This compound has a similar structure but with phenylene groups instead of isopropyl groups.
Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-: Another similar compound with oxirane groups.
Uniqueness
2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane is unique due to its specific arrangement of isopropyl groups and oxygen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes.
Propiedades
Número CAS |
111843-49-3 |
|---|---|
Fórmula molecular |
C11H24O2 |
Peso molecular |
188.31 g/mol |
Nombre IUPAC |
2,2-dimethyl-1,1-di(propan-2-yloxy)propane |
InChI |
InChI=1S/C11H24O2/c1-8(2)12-10(11(5,6)7)13-9(3)4/h8-10H,1-7H3 |
Clave InChI |
OZSYOQJVVCYFPX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(C(C)(C)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-{4-[(E)-(Naphtho[2,1-d][1,3]thiazol-2-yl)diazenyl]anilino}propanenitrile](/img/structure/B14310067.png)

![[(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile](/img/structure/B14310079.png)





